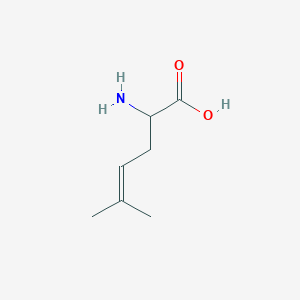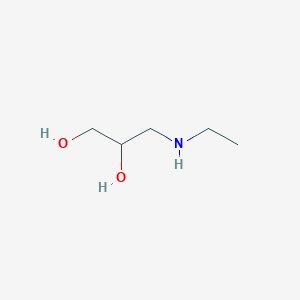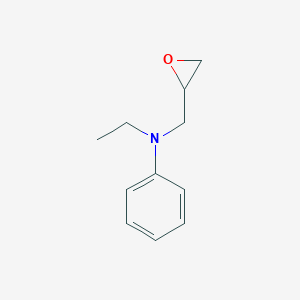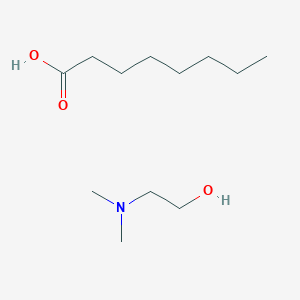
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.
Effets Biochimiques Et Physiologiques
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.
Orientations Futures
There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.
Méthodes De Synthèse
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
104473-02-1 |
|---|---|
Nom du produit |
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
Formule moléculaire |
C6H9NO3S |
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9) |
Clé InChI |
CASZUKRVMSWQHA-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1S)CC(=O)O |
SMILES canonique |
C1CN(C(=O)C1S)CC(=O)O |
Synonymes |
3-mercapto-2-oxo-1-pyrrolidinyl acetic acid 3-MOPAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)


![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)








![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)